molecular formula C12H9FN2O4S B8642424 N-(5-fluoro-2-nitrophenyl)benzenesulfonamide

N-(5-fluoro-2-nitrophenyl)benzenesulfonamide

Cat. No.: B8642424
M. Wt: 296.28 g/mol
InChI Key: ZMPTZZIUHAHLGH-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-nitrophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H9FN2O4S and its molecular weight is 296.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9FN2O4S

Molecular Weight

296.28 g/mol

IUPAC Name

N-(5-fluoro-2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9FN2O4S/c13-9-6-7-12(15(16)17)11(8-9)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H

InChI Key

ZMPTZZIUHAHLGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzenesulfonamide (3.14 g, 20 mmol) was dissolved in DMF (100 mL) and NaH (60% in oil, 40 mmol, 1.60 g) was added. The reaction was stirred until the gas evolution ceased. 2,4-Difluoronitrobenzene (18 mmol, 2.9 g, 2 mL) was added and the reaction mixture was stirred over night at 35° C. The reaction mixture was poured into HCl (1M aq, 100 mL) and extracted with toluene (25 mL×5). The organic phase was dried (MgSO4) and concentrated and re-crystallized from EtOH to give a first crop of 3.75 g of a yellow solid. A second crop of 0.20 g was collected from the EtOH remains. Yield 3.95 g, 13.3 mmol (74%).
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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